(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyridine ring substituted with an ethyl(methyl)amino group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the ethyl(methyl)amino group through nucleophilic substitution reactions. The phenylmethanone moiety can be attached via Friedel-Crafts acylation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
Chemistry
In chemistry, (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone include other substituted pyridines and phenylmethanone derivatives. Examples include:
- (6-(Methylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- (6-(Ethylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- (6-(Dimethylamino)-5-methylpyridin-3-yl)(phenyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethyl(methyl)amino group and the phenylmethanone moiety provides a unique scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
[6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
InChI Key |
WZPMNKBZUOGTRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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